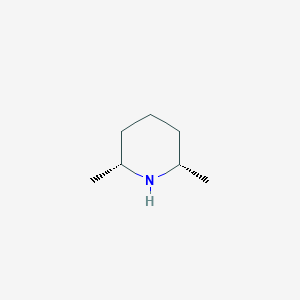

cis-2,6-Dimethylpiperidine

Descripción general

Descripción

“Cis-2,6-Dimethylpiperidine” is used in elimination reactions and as a reactant for corrosion inhibitors for iron in HCl . It can also be used as a catalyst for the preparation of aliphatic amines . It is used for in silico study for drug repositioning and novel candidate drugs in anti-tumor necrosis factor refractory Crohn’s disease in patients .

Molecular Structure Analysis

The molecular structure of “cis-2,6-Dimethylpiperidine” has been studied using self-consistent periodic density functional theory (DFT) . More details about the molecular structure can be found in the references .

Physical And Chemical Properties Analysis

“Cis-2,6-Dimethylpiperidine” has a molecular weight of 113.20 g/mol . It has a specific gravity of 0.84 g/mL at 25 °C . More details about the physical and chemical properties can be found in the references .

Aplicaciones Científicas De Investigación

Preparation of New Zincates and Magnesiate

cis-2,6-Dimethylpiperidine may be used for the preparation of four new zincates and one new magnesiate . The compounds prepared include:

Reagent for Elimination Reactions

cis-2,6-Dimethylpiperidine can act as a reagent for elimination reactions . Elimination reactions are fundamental reactions in organic chemistry, where a molecule loses atoms or functional groups to form a double bond or a triple bond.

Reactant for Corrosion Inhibitors

It can be used as a reactant for the synthesis of corrosion inhibitors for iron in hydrochloric acid (HCl) . Corrosion inhibitors are chemicals that prevent or slow down corrosion damage on metal or alloy surfaces.

Catalyst for Preparation of Aliphatic Amines

cis-2,6-Dimethylpiperidine can serve as a catalyst for the preparation of aliphatic amines . Aliphatic amines are a class of compounds that contain a nitrogen atom connected to carbon atoms of alkyl or aryl groups.

Catalyst for Ketene Forming Eliminations

It can also act as a catalyst for ketene forming eliminations . Ketenes are highly reactive organic compounds used in acylation reactions to form various types of functional groups.

Catalyst for Stereoselective Synthesis of Triflates

Lastly, cis-2,6-Dimethylpiperidine can be used as a catalyst for the stereoselective synthesis of triflates . Triflates are used in organic chemistry as protecting groups for alcohols and as a strong electrophile in palladium-catalyzed cross-coupling reactions.

Safety And Hazards

Propiedades

IUPAC Name |

(2R,6S)-2,6-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGKUVSVPIIUCF-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859422 | |

| Record name | cis-2,6-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.56 [mmHg] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

cis-2,6-Dimethylpiperidine | |

CAS RN |

766-17-6 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2,6-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the conformational preference of cis-2,6-dimethylpiperidine?

A1: cis-2,6-Dimethylpiperidine predominantly adopts a chair conformation with the nitrogen lone pair in the equatorial position. This preference is driven by the larger A-value of the methyl group compared to the nitrogen lone pair, favoring their equatorial placement to minimize steric interactions [, ].

Q2: How does the cis-2,6-dimethylpiperidine moiety contribute to the catalytic activity of chiral amino alcohol ligands?

A2: In chiral amino alcohol ligands anchored to polystyrene resins, the cis-2,6-dimethylpiperidine unit acts as a sterically demanding group, enhancing the enantioselectivity of reactions like the diethylzinc addition to benzaldehyde. This is attributed to the restricted rotation around the C-N bond due to the bulky substituents, creating a well-defined chiral environment around the metal center [].

Q3: Can cis-2,6-dimethylpiperidine be used in deprotonative metalation reactions?

A3: Yes, cis-2,6-dimethylpiperidine can act as a catalyst in conjunction with alkyl Grignard reagents for the deprotonative metalation of chlorothiophene at room temperature. This method offers a mild and efficient route to generate thienyl Grignard reagents, which can be further utilized in polymerization or cross-coupling reactions [].

Q4: Are there any known applications of cis-2,6-dimethylpiperidine in the context of frustrated Lewis pairs?

A4: Research indicates that the hydroboration of N-allyl-cis-2,6-dimethylpiperidine with HB(C6F5)2 leads to the formation of a trimethylene-bridged frustrated N/B Lewis pair. This Lewis pair, generated in situ, can react with carbon monoxide and subsequently with various substrates like CO2, terminal alkynes, and dihydrogen, showcasing its potential in small molecule activation [].

Q5: Does cis-2,6-dimethylpiperidine exhibit any corrosion inhibition properties?

A5: Electrochemical studies have demonstrated that cis-2,6-dimethylpiperidine can act as a mixed-type corrosion inhibitor for iron in perchloric acid. It adsorbs onto the iron surface, forming a protective layer and hindering both the anodic and cathodic corrosion processes. The efficiency of inhibition is influenced by the concentration of cis-2,6-dimethylpiperidine and follows a Langmuir adsorption isotherm [].

Q6: How does cis-2,6-dimethylpiperidine influence the structure and properties of organometallic compounds?

A7: Incorporating cis-2,6-dimethylpiperidine as a ligand in organometallic complexes, particularly sodium zincates, has yielded interesting structural motifs and reactivity patterns. The steric bulk of cis-2,6-dimethylpiperidine can dictate the nuclearity and aggregation state of these complexes, influencing their reactivity as bases and nucleophiles in various organic transformations [, ].

Q7: Have any crystal structures been reported for compounds containing cis-2,6-dimethylpiperidine?

A8: Yes, crystallographic studies have elucidated the structures of several compounds containing cis-2,6-dimethylpiperidine. These include terephthalic acid salts [], tetrafluorophenylmercurials [], and borataepoxide systems [], providing insights into the conformational preferences and intermolecular interactions of this molecule.

Q8: What is the impact of the cis-2,6-dimethylpiperidine moiety on the spectroscopic properties of molecules?

A9: The presence of cis-2,6-dimethylpiperidine can significantly impact NMR spectroscopic data, particularly in cases involving restricted rotation. For instance, in N-(1-naphthoyl)-cis-2,6-dimethylpiperidine, the bulky substituents lead to correlated rotation about the aryl-CO and amide bonds, evidenced by distinct dynamic NMR behavior and slower rotation rates compared to less hindered analogs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)